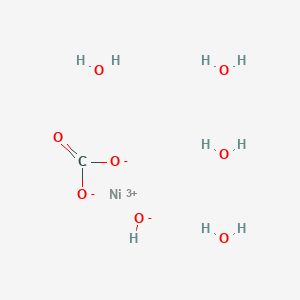
CID 14038
Overview
Description
CID 14038 is a useful research compound. Its molecular formula is C2H2BrNaO2 and its molecular weight is 160.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cellular Biology Applications : CID has been extensively used to study various biological processes. It offers reversible and spatiotemporal control of protein function in cells, allowing for precise manipulation of cellular events (Voss, Klewer, & Wu, 2015).
Gene Regulation : CID is useful for gene regulation in biomedical research. It has led to the development of tools like PROTAC-CID, which are instrumental in inducible gene regulation and editing, providing a versatile molecular toolbox for manipulating gene expression in human cells and mice (Ma et al., 2023).
Resolving Cell Biology Problems : CID techniques have been critical in solving complex problems in cell biology, especially in understanding lipid second messengers and small GTPases. These studies contribute to our knowledge of signaling processes within cells (DeRose, Miyamoto, & Inoue, 2013).
Protein-Protein Interactions : CID has been used to study protein-protein interactions, offering insights into dynamic biological processes regulated by these interactions. Innovative techniques like photocaged-photocleavable chemical dimerizers have enhanced the control over such processes (Aonbangkhen et al., 2018).
Agricultural Applications : In agriculture, the application of CID, specifically carbon isotope discrimination (also abbreviated as CID), has been explored as a method for selecting high water use efficiency and productivity in crops like barley (Anyia et al., 2007).
Mass Spectrometry : CID is widely used in mass spectrometry, particularly in collision-induced dissociation experiments for analyzing complex samples, such as metabolites in human plasma (Zhang et al., 2009).
Bioinformatics : The computational tool 'cid' is developed to process DNA fragments for identifying microsatellites and designing primers, optimizing the processing of genetic information (Freitas, Martins, & Galetti, 2008).
Properties
IUPAC Name |
sodium;2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESSOVUNEZQNBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















